(-)-Bis[(S)-1-phenylethyl]amine hydrochloride
Overview
Description
The compound of interest, "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride," is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and chemical reactions that could be relevant to the synthesis and analysis of similar bis(amine) compounds. For instance, the synthesis of bis(2-chloroethyl)amine hydrochloride is described, which involves chlorination and solvent use, potentially offering insights into related amine hydrochloride syntheses .
Synthesis Analysis
The synthesis of bis(amine) compounds is a topic of interest in several papers. For example, the palladium-catalyzed amination of 4-chlorophthalide anhydride is used to produce novel bis(amine anhydride)s, which could be analogous to the synthesis of bis(amine) hydrochlorides . Additionally, the synthesis of bis(2-chloroethyl)amine hydrochloride provides a methodological example that could be adapted for the synthesis of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of bis(amine) compounds can be complex, as indicated by the X-ray structures determined for bis(amine anhydride)s in one of the studies . This suggests that similar techniques could be employed to analyze the molecular structure of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride."
Chemical Reactions Analysis
Chemical reactions involving bis(amine) compounds are diverse. The dehydrative condensation between carboxylic acids and amines catalyzed by boronic acid is one such reaction that could be relevant to the formation of amide bonds in related compounds . The formal hydroamination of olefins catalyzed by an iron(III) complex represents another type of reaction that could potentially be applied to the synthesis of bis(amine) compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(amine) compounds are crucial for their practical applications. The papers describe properties such as solubility, thermal stability, and glass transition temperatures of related polyimides, which could provide a comparative basis for understanding the properties of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride" .
Scientific Research Applications
Polymer Science
- Field : Polymer Science .
- Application : The amine salts are used in the synthetic modification of nitrile group in polymers .
- Method : The synthetic modifications are mainly accomplished by the reactions such as Nucleophilic addition, cycloaddition, reduction, and hydrolysis using various reagents .
- Results : These synthetic modifications have led to the development of novel polymeric systems with improved properties and targeted applications .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Amine salts, including “(-)-Bis[(S)-1-phenylethyl]amine hydrochloride”, are very important in the pharmaceutical industry, as many active pharmaceutical ingredients are amine salts .
- Method : The nitrogen of amines is basic, and can react with strong acids to form what are called amine salts .
- Results : Amine salts are used to make drug substances water soluble, and hence more bioavailable .
Biocatalysis
- Field : Biocatalysis .
- Application : Biocatalysis has become an attractive tool in modern synthetic chemistry both in academic and industrial settings, offering access to enantiopure molecules .
- Method : In industry, biocatalysis found use in small molecule pharmaceutical development .
- Results : The use of biocatalysis in the synthesis of amine salts like “(-)-Bis[(S)-1-phenylethyl]amine hydrochloride” could potentially lead to more efficient and environmentally friendly manufacturing processes .
properties
IUPAC Name |
(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493490 | |
Record name | (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride | |
CAS RN |
40648-92-8 | |
Record name | (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Bis[(S)-1-phenylethyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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